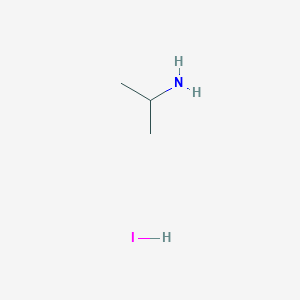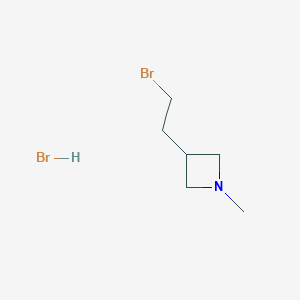
Isopropylamine Hydroiodide
Overview
Description
Isopropylamine Hydroiodide is an organoiodine compound with the molecular formula CH6IN. It is a colorless, crystalline solid that is soluble in water and ethanol. This compound is a derivative of iodine and isopropylamine, and it has a wide range of applications in scientific research and industry.
Mechanism of Action
Target of Action
Isopropylamine Hydroiodide (IPAH) is primarily used as a cross-linking agent . It interacts with various materials, particularly proteins, and modifies their surface .
Mode of Action
IPAH has been shown to cross-link the amino groups of proteins at temperatures above 0°C . This interaction results in changes to the protein structure, potentially altering its function . IPAH also reacts with epoxides to form cyclic compounds and with aromatic hydrocarbons to form metal halides .
Biochemical Pathways
Given its role as a cross-linking agent, it can be inferred that ipah likely affects protein structure and function, potentially influencing various biochemical pathways depending on the specific proteins it interacts with .
Result of Action
The molecular and cellular effects of IPAH’s action largely depend on the specific proteins it interacts with. By cross-linking amino groups of proteins, IPAH can alter protein structure and function, potentially leading to various downstream effects .
Action Environment
The action, efficacy, and stability of IPAH can be influenced by various environmental factors. For example, IPAH has been shown to cross-link the amino groups of proteins at temperatures above 0°C , suggesting that temperature is a key factor in its action
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylamine Hydroiodide can be synthesized by reacting isopropylamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(CH3)2CHNH2+HI→(CH3)2CHNH3I
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Isopropylamine Hydroiodide undergoes various chemical reactions typical of alkyl amines. These include:
Protonation: The compound can be protonated to form a positively charged ammonium ion.
Alkylation: It can react with alkyl halides to form secondary or tertiary amines.
Acylation: It can react with acyl chlorides to form amides.
Condensation with Carbonyls: It can undergo condensation reactions with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions:
Protonation: Hydrochloric acid or sulfuric acid.
Alkylation: Alkyl halides under basic conditions.
Acylation: Acyl chlorides in the presence of a base.
Condensation: Carbonyl compounds under acidic or basic conditions.
Major Products:
Protonation: Isopropylammonium ion.
Alkylation: Secondary or tertiary amines.
Acylation: Amides.
Condensation: Imines or enamines.
Scientific Research Applications
Isopropylamine Hydroiodide has several applications in scientific research and industry:
Comparison with Similar Compounds
Isopropylamine: A primary amine with similar reactivity but without the iodine component.
Propylamine: Another primary amine with a slightly different structure and reactivity.
Diisopropylamine: A secondary amine with different steric and electronic properties.
Uniqueness: Isopropylamine Hydroiodide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity and the ability to participate in halogen bonding. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
IUPAC Name |
propan-2-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.HI/c1-3(2)4;/h3H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLAEGAAHIIWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66735-20-4 | |
| Record name | Isopropylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)


![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)


![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)


![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)


![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)
